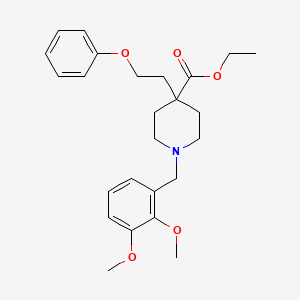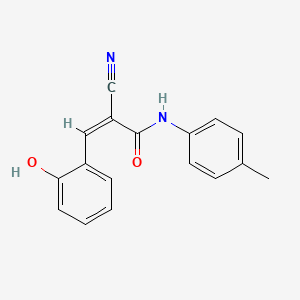
2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CHS-828 and has been studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of CHS-828 involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a key role in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cell survival. By inhibiting NAMPT, CHS-828 disrupts the production of NAD+ and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CHS-828 can induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, CHS-828 has been shown to have anti-inflammatory and anti-angiogenic effects, which can be useful in the treatment of other diseases such as arthritis and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHS-828 is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to have low toxicity in animal studies. However, one limitation of CHS-828 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CHS-828. One area of interest is the development of more effective methods for delivering CHS-828 to cancer cells. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CHS-828 in cancer therapy. Finally, more research is needed to explore the potential applications of CHS-828 in other disease areas, such as arthritis and diabetic retinopathy.
Métodos De Síntesis
The synthesis of CHS-828 involves the reaction of 2-hydroxybenzaldehyde with 4-methylphenylamine, followed by the addition of acrylonitrile. The resulting product is then purified to obtain the final compound.
Aplicaciones Científicas De Investigación
CHS-828 has been studied extensively for its potential in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to have anti-inflammatory and anti-angiogenic effects, which can be useful in the treatment of other diseases such as arthritis and diabetic retinopathy.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-8-15(9-7-12)19-17(21)14(11-18)10-13-4-2-3-5-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBELSWAVTINP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

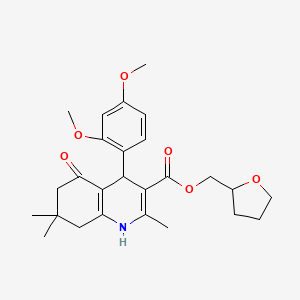
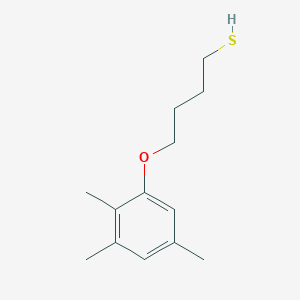
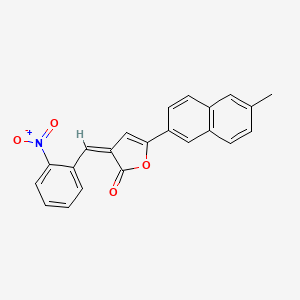
![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)


![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)
